3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide
Description
3-Methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide (CAS: Not explicitly listed in evidence; structurally analogous to CAS 1232232-84-6 ) is a quaternary ammonium salt featuring a pyrimidine-substituted piperazine moiety linked to an imidazolium core via a carbonyl bridge. The iodide counterion enhances its solubility in polar solvents. This compound is of interest in medicinal chemistry due to its structural similarity to PARP (poly-ADP-ribose polymerase) inhibitors and kinase-targeting agents . Its synthesis likely involves the reaction of 1,1’-carbonyldiimidazole with 4-(pyrimidin-2-yl)piperazine, followed by methylation with methyl iodide, as inferred from analogous procedures in .
Properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N6O.HI/c1-16-5-6-19(11-16)13(20)18-9-7-17(8-10-18)12-14-3-2-4-15-12;/h2-6,11H,7-10H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSHNNSKYPSRQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17IN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine reacts with 2-chloropyrimidine under reflux in dimethylformamide (DMF) with potassium carbonate as a base:
Key Parameters :
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Yield : 65–75%
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Purity : >95% (HPLC)
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Reaction Time : 12–16 hours
Alternative Palladium-Catalyzed Coupling
For electron-deficient pyrimidines, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos enhances efficiency:
Optimized Conditions :
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Catalyst : 5 mol% Pd(OAc)₂
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Ligand : 10 mol% Xantphos
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Yield : 80–85%
Synthesis of 4-(Pyrimidin-2-yl)Piperazine-1-Carbonyl Chloride
The piperazine derivative is converted to its carbonyl chloride using triphosgene in dichloromethane:
Characterization :
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FT-IR : 1785 cm⁻¹ (C=O stretch)
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¹H NMR (CDCl₃) : δ 3.45–3.60 (m, 8H, piperazine), 8.35 (d, 2H, pyrimidine)
Acylation of Imidazole
N-1 Selective Acylation
Imidazole reacts with the carbonyl chloride in anhydrous tetrahydrofuran (THF) with triethylamine:
Reaction Insights :
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Base : Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction.
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Yield : 60–70%
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Side Products : <5% N-3 acylated isomer (resolved via silica gel chromatography).
Quaternization to Form Imidazolium Iodide
Methylation at N-3
The acylated imidazole undergoes quaternization with methyl iodide in acetonitrile:
Optimization :
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Molar Ratio : 1:1.2 (imidazole:methyl iodide)
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Reaction Time : 8–10 hours
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Yield : 75–80%
Crystallization
The crude product is purified via isopropanol-water (2:1) recrystallization:
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Purity : >99% (HPLC)
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Melting Point : 214–216°C
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.3% |
| TLC (SiO₂) | Single spot (Rf 0.45) |
Challenges and Mitigation
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Regioselectivity in Acylation :
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N-1 preference is ensured by steric hindrance from the piperazine group.
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Quaternization Efficiency :
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Excess methyl iodide and prolonged heating minimize residual starting material.
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Pyrimidine Stability :
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Reactions conducted under inert atmosphere (N₂) prevent oxidative degradation.
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Comparative Analysis of Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 70 | 95 | 120 |
| Palladium-Catalyzed | 85 | 98 | 180 |
The palladium-catalyzed route offers higher yields but incurs greater costs due to catalyst usage.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Oxidation of the imidazole ring can lead to the formation of imidazole N-oxide derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: Substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study biological pathways involving imidazole, piperazine, and pyrimidine derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors that interact with imidazole, piperazine, or pyrimidine moieties.
Pathways Involved: It can modulate pathways related to signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Key Observations :
Table 3: Reported Bioactivities
Key Observations :
- Pyrimidine-substituted compounds (e.g., [18F]FPyPARP) show high PARP affinity due to π-π stacking with nicotinamide-binding sites .
- Neutral carboxamide derivatives (e.g., 13h) exhibit potent enzymatic inhibition, suggesting the target compound’s charged imidazolium core may alter membrane permeability .
Table 4: Hazard Profiles
Key Observations :
- Both the target compound and 873088-36-9 share acute toxicity risks, likely due to the imidazolium/piperazine core .
Biological Activity
3-Methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, identified by its CAS number 1231953-89-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, including relevant research findings, case studies, and data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHI NO |
| Molecular Weight | 400.22 g/mol |
| CAS Number | 1231953-89-1 |
Structural Representation
The compound features a complex structure that includes a pyrimidine ring, piperazine moiety, and an imidazole unit. The specific arrangement of these functional groups contributes to its biological properties.
Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with specific biological targets:
- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of mesenchymal–epithelial transition factor (c-Met) protein kinase, which is implicated in cancer progression and metastasis .
- GABA Modulation : It has been noted for its activity as a GABA(A) receptor allosteric modulator, which can influence neurotransmission and has implications in treating neurological disorders .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs have demonstrated anticancer properties, particularly in inhibiting tumor growth in various cancer cell lines .
Case Study 1: c-Met Inhibition
A study published in Molecules highlighted the synthesis and evaluation of derivatives related to this compound for their c-Met inhibitory activity. The findings suggested that modifications in the piperazine ring significantly enhanced potency against c-Met, making it a candidate for further development in cancer therapeutics .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of similar compounds, revealing that they could modulate GABAergic signaling effectively. This modulation is crucial for developing treatments for anxiety and seizure disorders .
Comparative Analysis of Similar Compounds
To better understand the biological activity of 3-methyl-1-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide, a comparison with structurally similar compounds is useful.
Q & A
Q. Basic
- NMR : and NMR identify proton environments (e.g., imidazolium CH at δ 8.5–9.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, especially for the iodide counterion .
- IR spectroscopy : Detect carbonyl stretches (~1680 cm) and aromatic C-H vibrations .
What strategies can mitigate low yields in the final coupling step of the synthesis?
Q. Advanced
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
- Stepwise purification : Isolate and characterize intermediates before the final quaternization to avoid cumulative impurities .
How does the presence of the pyrimidin-2-yl group influence the compound's reactivity in subsequent derivatization?
Basic
The pyrimidine ring:
- Electron-withdrawing effects : Activates adjacent positions for nucleophilic substitution (e.g., at the 4-position of pyrimidine) .
- Hydrogen bonding : The N-atoms can coordinate to metal catalysts or form supramolecular interactions, impacting crystallization .
How can computational chemistry predict biological targets based on the compound's 3D structure?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) .
- Pharmacophore modeling : Identify key interaction sites (e.g., the carbonyl group for hydrogen bonding) .
- MD simulations : Assess stability of ligand-receptor complexes over time .
What are the challenges in crystallizing this compound, and how can SHELX software aid in structure determination?
Q. Advanced
- Challenges : Hygroscopicity of the iodide salt and solvent inclusion in lattice formation.
- Solutions : Use anti-solvent vapor diffusion with THF/hexane mixtures. SHELXL refines twinned or high-resolution data by adjusting parameters like TWIN and BASF .
How to design analogs to improve pharmacokinetic properties while retaining activity?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
